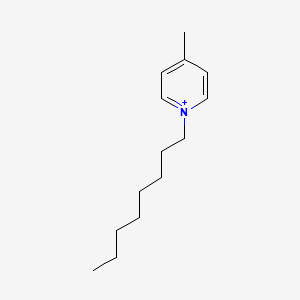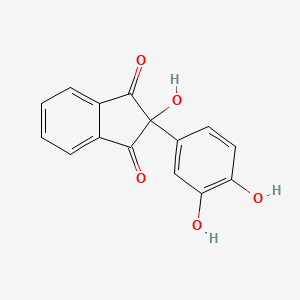
Phenol, 4-nonyl-, zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-nonyl-, zinc salt is a chemical compound that belongs to the family of nonylphenols. Nonylphenols are a group of closely related organic compounds composed of phenol bearing a nine-carbon tail. These compounds are used in various industrial applications due to their surfactant properties .
Méthodes De Préparation
The synthesis of phenol, 4-nonyl-, zinc salt typically involves the reaction of 4-nonylphenol with zinc salts under controlled conditions. The preparation methods can vary, but generally, the process involves the following steps:
Synthesis of 4-Nonylphenol: This is achieved by alkylation of phenol with nonene in the presence of an acid catalyst.
Formation of Zinc Salt: The 4-nonylphenol is then reacted with a zinc salt, such as zinc chloride or zinc acetate, to form the zinc salt of 4-nonylphenol.
Analyse Des Réactions Chimiques
Phenol, 4-nonyl-, zinc salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the phenol ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include quinones and hydroquinones .
Applications De Recherche Scientifique
Phenol, 4-nonyl-, zinc salt has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenol, 4-nonyl-, zinc salt involves its interaction with various molecular targets. In catalytic applications, it facilitates the generation of hydroxyl radicals, which are highly reactive and can oxidize organic pollutants . The presence of zinc enhances the catalytic activity by stabilizing the intermediate species and promoting the formation of reactive radicals .
Comparaison Avec Des Composés Similaires
Phenol, 4-nonyl-, zinc salt can be compared with other nonylphenol derivatives, such as:
- Phenol, 2,4-dinonyl-
- Phenol, dinonyl-
- Phenol, 2-methyl-4,6-dinonyl-
- Phenol, isononyl-
- Phenol, 4-methyl-2-nonyl-
These compounds share similar structural features but differ in the position and branching of the nonyl group. This compound is unique due to its specific substitution pattern and the presence of zinc, which imparts distinct catalytic and chemical properties .
Propriétés
Numéro CAS |
74230-03-8 |
|---|---|
Formule moléculaire |
C30H46O2Zn |
Poids moléculaire |
504.1 g/mol |
Nom IUPAC |
zinc;4-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |
Clé InChI |
UQYXBOKTDPWSCS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



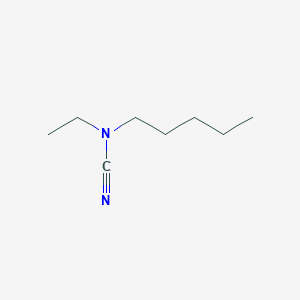


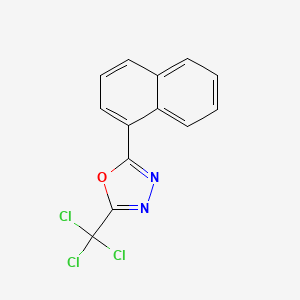

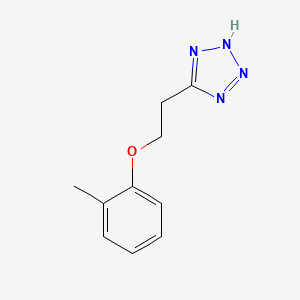
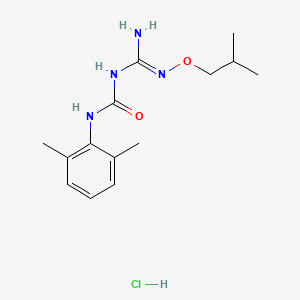

![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
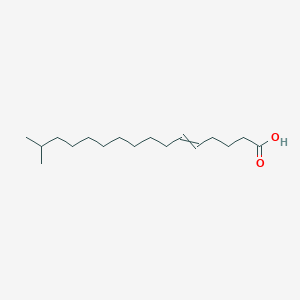
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
